molecular formula C14H18O4 B2389644 1,3-Diethyl 2-(3-methylphenyl)propanedioate CAS No. 94112-78-4

1,3-Diethyl 2-(3-methylphenyl)propanedioate

Cat. No.: B2389644
CAS No.: 94112-78-4
M. Wt: 250.294
InChI Key: FFYIODITVDPTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

1,3-Diethyl 2-(3-methylphenyl)propanedioate can be synthesized through several synthetic routes. One common method involves the esterification of 3-methylphenylmalonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,3-Diethyl 2-(3-methylphenyl)propanedioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(3-methylphenyl)propanedioate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of corresponding acids and alcohols . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-Diethyl 2-(3-methylphenyl)propanedioate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Biological Activity

1,3-Diethyl 2-(3-methylphenyl)propanedioate, also known as diethyl 3-methylphenylmalonate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H16O4
  • CAS Number : 105-53-3

This compound is a diester derived from malonic acid and exhibits structural characteristics that may influence its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of malonic acid, including this compound, may possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds were reported between 4–8 µg/mL against multidrug-resistant strains.

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. A study involving structurally related compounds demonstrated significant inhibition of cell proliferation in cancer cell lines. For example, a related compound exhibited an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, suggesting that modifications in the structure can enhance biological potency .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways. For instance, sulfonamide derivatives mimic para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria .
  • Cell Proliferation Modulation : The compound may affect signaling pathways related to cell growth and apoptosis, leading to reduced viability in cancer cells.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against MRSA with MIC values of 4–8 µg/mL.
AnticancerInhibited MDA-MB-231 cell proliferation with IC50 = 0.126 µM.
General BioactivityExhibited antioxidant and antifungal properties in vitro.

Specific Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various malonate derivatives, including those structurally similar to this compound. Results indicated promising activity against resistant bacterial strains.
  • Cancer Research : In vivo studies on related compounds demonstrated significant tumor growth inhibition in mouse models when administered at therapeutic doses. These findings support further exploration into the anticancer potential of this class of compounds.

Properties

IUPAC Name

diethyl 2-(3-methylphenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-17-13(15)12(14(16)18-5-2)11-8-6-7-10(3)9-11/h6-9,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYIODITVDPTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC(=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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